Tipiracil

概要

説明

チピラシルは、主に癌の治療に使用されるチミジンホスホリラーゼ阻害剤です。 トリフルリジンと組み合わせてTAS-102という薬剤を形成し、転移性大腸癌やその他の悪性腫瘍の治療に使用されます 。 チピラシルは、トリフルリジンを代謝する酵素であるチミジンホスホリラーゼを阻害することにより、トリフルリジンの血中濃度を維持するのに役立ちます .

製法

合成経路および反応条件

チピラシルの合成は、市販の出発物質から始まり、いくつかのステップを必要とします。 一般的な合成経路には、5-クロロ-6-(2-イミノピロリジン-1-イル)メチル-2,4(1H,3H)-ピリミジンジオンと適切な試薬を制御された条件下で反応させることが含まれます .

工業的生産方法

チピラシルの工業的生産には、通常、最適化された反応条件を用いた大規模合成が含まれ、高収率と高純度が確保されます。 このプロセスには、メタノール、アセトニトリル、水などの溶媒を特定の比率で使用することが含まれ、反応は制御された温度と圧力下で行われます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tipiracil involves several steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like methanol, acetonitrile, and water in specific ratios, and the reactions are carried out under controlled temperatures and pressures .

化学反応の分析

反応の種類

チピラシルは、以下を含むさまざまな化学反応を起こします。

酸化: チピラシルは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、チピラシル中の官能基を修飾するために使用できます。

一般的な試薬と条件

チピラシルの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 反応は、通常、制御された温度と圧力下で行われ、所望の生成物が形成されることを保証します .

生成される主な生成物

チピラシルの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はチピラシルのさまざまな酸化形態を生成する可能性があり、置換反応はさまざまな置換誘導体の形成につながる可能性があります .

科学研究における用途

チピラシルは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Tipiracil has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and interactions with other molecules.

Biology: In biological research, this compound is used to study its effects on cellular processes and its interactions with enzymes.

Medicine: this compound is primarily used in the treatment of metastatic colorectal cancer and other malignancies. .

Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug testing

作用機序

チピラシルは、トリフルリジンの分解に関与する酵素であるチミジンホスホリラーゼを阻害することによって作用します。この酵素を阻害することで、チピラシルはトリフルリジンへの全身曝露を高め、治療効果を高めます。 チピラシルの作用に関与する分子標的と経路には、チミジンホスホリラーゼの阻害とそれに続くトリフルリジンレベルの増加が含まれます .

類似化合物の比較

類似化合物

トリフルリジン: チピラシルと組み合わせてTAS-102を形成します。

独自性

チピラシルは、チミジンホスホリラーゼを阻害する能力が独自であり、これはトリフルリジンのバイオアベイラビリティと治療効果を大幅に高めます。 これは、特に転移性大腸癌に対する癌治療レジメンにおける貴重な成分となります .

類似化合物との比較

Similar Compounds

Trifluridine: Often combined with tipiracil to form TAS-102.

Bevacizumab: Used in combination with trifluridine and this compound for enhanced therapeutic effects.

Uniqueness

This compound is unique in its ability to inhibit thymidine phosphorylase, which significantly enhances the bioavailability and therapeutic effects of trifluridine. This makes it a valuable component in cancer treatment regimens, particularly for metastatic colorectal cancer .

特性

IUPAC Name |

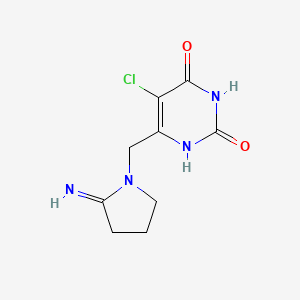

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHMKNYGKVVGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025833 | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tipiracil is a thymidine phosphorylase inhibitor. Its function prevents the breakdownof the active component of trifluridine, thus increasing the bioavailability of trifluridine and boosting its systemic presence. In addition, it is reported that thymidine phosphorylase is an angiogenic factor usually overexpressed in solid tumors. There is a direct association of thymidine phosphorylase with a poor prognosis; where the tumors with an elevated expression of this enzyme tend to present an increased angiogenesis and ergo, be more malignant. Therefore, it has been suggested that tipiracil presents an aditional function by downregulating tumoral angiogenesis. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

183204-74-2 | |

| Record name | Tipiracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPIRACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO10K751P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245ºC (decomposition) | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。